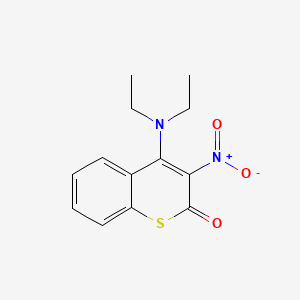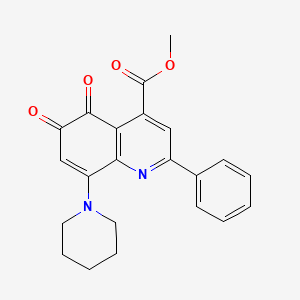![molecular formula C16H17ClN4O4S B11711853 N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide](/img/structure/B11711853.png)
N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N’~2~-phenylethanedihydrazide is a complex organic compound that features a sulfonyl group, a phenyl ring, and a chloroethyl group
Métodos De Preparación
The synthesis of N’~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N’~2~-phenylethanedihydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-(2-chloroethyl)benzenesulfonyl chloride with phenylhydrazine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
N’~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N’~2~-phenylethanedihydrazide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and hydrazides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide or potassium thiocyanate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N’~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N’~2~-phenylethanedihydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis and cell division.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of N’~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N’~2~-phenylethanedihydrazide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The sulfonyl group may also interact with proteins, affecting their function and stability.
Comparación Con Compuestos Similares
N’~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N’~2~-phenylethanedihydrazide can be compared with other similar compounds such as:
Sulfonyl Hydrazides: These compounds share the sulfonyl hydrazide functional group and exhibit similar reactivity and applications.
Chloroethyl Derivatives: Compounds with chloroethyl groups are known for their alkylating properties and are used in chemotherapy.
Phenylsulfonyl Compounds: These compounds have a phenylsulfonyl group and are used in various organic synthesis reactions.
The uniqueness of N’~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N’~2~-phenylethanedihydrazide lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H17ClN4O4S |
|---|---|
Peso molecular |
396.8 g/mol |
Nombre IUPAC |
2-N'-[4-(2-chloroethyl)phenyl]sulfonyl-1-N'-phenylethanedihydrazide |
InChI |
InChI=1S/C16H17ClN4O4S/c17-11-10-12-6-8-14(9-7-12)26(24,25)21-20-16(23)15(22)19-18-13-4-2-1-3-5-13/h1-9,18,21H,10-11H2,(H,19,22)(H,20,23) |
Clave InChI |
NJMFPIVCPGHDRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NNC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711778.png)

![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)

![3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11711803.png)
![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)



![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)

![5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B11711840.png)
![Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate](/img/structure/B11711845.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11711852.png)
